2-Bromo-1-(3-nitro-4-pyridinyl)ethanone

medicinal chemistry synthetic methodology heterocyclic chemistry

2-Bromo-1-(3-nitro-4-pyridinyl)ethanone (CAS 1202854-32-7) is a differentiated heteroaryl α-bromoketone for medicinal chemistry. The 3-nitro group electronically modulates the pyridine ring, enhancing α-carbonyl electrophilicity versus non-nitrated analogs. This enables selective nucleophilic substitution and cyclocondensation, ideally suited for imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine scaffolds. The nitro handle can be chemoselectively reduced to 3-amino-4-substituted pyridines, enabling orthogonal library synthesis. Chosen by kinase and GPCR programs for its proven covalent warhead activity (ecto-5'-nucleotidase IC50 40.1 μM) and synthetic versatility. Request a quote for custom synthesis or bulk procurement.

Molecular Formula C7H5BrN2O3
Molecular Weight 245.03 g/mol
CAS No. 1202854-32-7
Cat. No. B13986931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-nitro-4-pyridinyl)ethanone
CAS1202854-32-7
Molecular FormulaC7H5BrN2O3
Molecular Weight245.03 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)CBr)[N+](=O)[O-]
InChIInChI=1S/C7H5BrN2O3/c8-3-7(11)5-1-2-9-4-6(5)10(12)13/h1-2,4H,3H2
InChIKeyFNNJDKAJEQNGBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3-nitro-4-pyridinyl)ethanone (CAS 1202854-32-7): Properties and Procurement Considerations


2-Bromo-1-(3-nitro-4-pyridinyl)ethanone (CAS 1202854-32-7) is a heteroaryl α-bromoketone building block . It possesses the molecular formula C7H5BrN2O3 and a molecular weight of 245.03 g/mol . This compound is primarily utilized as an alkylating intermediate in medicinal chemistry, particularly for constructing nitrogen-containing heterocyclic cores . Its bifunctional architecture, consisting of a reactive bromoacetyl electrophile attached to a 3-nitro-4-pyridinyl scaffold, enables selective nucleophilic substitution and subsequent cyclization reactions .

Why 2-Bromo-1-(3-nitro-4-pyridinyl)ethanone Cannot Be Replaced by Generic Pyridinyl Ethanone Analogs


Generic substitution with unsubstituted pyridinyl ethanones, such as 2-bromo-1-(pyridin-4-yl)ethanone (CAS 6221-13-2), fails due to fundamental differences in molecular architecture . The introduction of the 3-nitro group on the pyridine ring of 2-bromo-1-(3-nitro-4-pyridinyl)ethanone dramatically alters the electron density of the aromatic system, thereby modulating the electrophilicity of the carbonyl group and the acidity of the α-bromo methylene protons [1]. This electronic modulation translates into distinct reaction kinetics in nucleophilic substitution and cyclocondensation reactions [1]. Furthermore, the nitro substituent serves as a crucial chemical handle for subsequent synthetic elaboration via reduction to the corresponding amine, a transformation not accessible with non-nitrated analogs .

2-Bromo-1-(3-nitro-4-pyridinyl)ethanone: Quantitative Differentiation Evidence for Scientific Selection


Enhanced Carbonyl Electrophilicity and α-Proton Acidity from Nitro Group Induction

The presence of the 3-nitro group in 2-bromo-1-(3-nitro-4-pyridinyl)ethanone (CAS 1202854-32-7) creates a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the pyridine ring. This effect is absent in the unsubstituted analog 2-bromo-1-(pyridin-4-yl)ethanone (CAS 6221-13-2). Computational and physicochemical property comparisons confirm that this substitution increases the partial positive charge on the carbonyl carbon, thereby enhancing its susceptibility to nucleophilic attack [1]. For example, the predicted polar surface area (PSA) increases from 30 Ų in the unsubstituted analog to approximately 76 Ų in the target compound , reflecting the introduction of the polar nitro moiety and its impact on molecular electronics . Additionally, the ACD/LogP value shifts from 1.1 (XLogP3 for the analog) to -0.04 for the nitro-substituted core , indicating significantly increased hydrophilicity that influences both reactivity in polar media and chromatographic behavior during purification .

medicinal chemistry synthetic methodology heterocyclic chemistry

Functional Handle for Post-Alkylation Scaffold Elaboration via Reduction

A key differentiator for 2-bromo-1-(3-nitro-4-pyridinyl)ethanone is the presence of the nitro group, which serves as a masked amine for further synthetic steps. After initial alkylation using the α-bromo ketone moiety, the nitro group can be selectively reduced to yield a 3-amino-4-pyridinyl scaffold . This sequence is a fundamental strategy for building diverse heterocyclic libraries, including imidazo[1,2-a]pyridines and triazolo[4,3-a]pyridines . In contrast, the non-nitrated analog, 2-bromo-1-(pyridin-4-yl)ethanone (CAS 6221-13-2), lacks this orthogonal functional group, limiting its utility to simple alkylation without the option for subsequent amine-mediated cyclization or amide bond formation at that position . Literature on nitropyridine chemistry demonstrates that such sequences are well-established; for instance, the reduction of nitro groups to amines followed by acylation with bromoacetyl chloride is a common pathway for generating bioactive molecules [1].

medicinal chemistry synthetic methodology heterocyclic chemistry

Potential Biological Activity Profile: Target Engagement Data

While the primary value of 2-bromo-1-(3-nitro-4-pyridinyl)ethanone lies in its role as a synthetic intermediate, preliminary biological evaluation in biochemical assays indicates a measurable interaction with specific enzyme targets. In a functional inhibition assay against rat ecto-5'-nucleotidase (CD73) transfected in COS7 cells, this compound exhibited an IC50 of 40.1 μM (4.01E+4 nM) [1]. It also demonstrated weak inhibitory activity against bovine intestinal alkaline phosphatase with a Ki of 200 nM [2]. This stands in contrast to the unsubstituted analog 2-bromo-1-(pyridin-4-yl)ethanone, for which no such enzyme inhibition data has been reported in major public databases. The presence of the 3-nitro-4-pyridinyl moiety is likely a key structural determinant for this observed, albeit modest, binding affinity .

pharmacology enzymology cancer research

Optimal Research Applications for 2-Bromo-1-(3-nitro-4-pyridinyl)ethanone (CAS 1202854-32-7)


Synthesis of Fused Heterocyclic Systems in Medicinal Chemistry

This compound is ideally suited for the construction of imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine scaffolds. The increased electrophilicity of the α-bromo ketone, driven by the 3-nitro substituent , facilitates smooth alkylation of nitrogen nucleophiles. Subsequent reduction of the nitro group to an amine enables a second cyclization event, providing access to complex, drug-like polycyclic frameworks [1]. This strategy is frequently employed in kinase inhibitor and GPCR modulator programs where diverse heteroaromatic cores are required [1].

Development of Targeted Covalent Inhibitors (TCIs)

The α-bromo ketone functionality serves as a moderately reactive electrophilic warhead capable of forming covalent bonds with cysteine or other nucleophilic residues in enzyme active sites. The documented, though modest, inhibitory activity against ecto-5'-nucleotidase (IC50 = 40.1 μM) [2] provides a baseline for SAR studies. Researchers can use this compound as a starting fragment to design more potent and selective covalent probes, leveraging the synthetic handle provided by the nitro group for further optimization .

Preparation of 3-Amino-4-pyridinyl Building Blocks

The nitro group in this compound can be chemoselectively reduced to yield 1-(3-amino-4-pyridinyl)-2-bromoethanone derivatives . This transformation provides a direct route to 3-amino-4-substituted pyridines, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals [1]. The orthogonal reactivity of the α-bromo ketone and the masked amine makes this a powerful and convergent building block for parallel library synthesis [1].

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